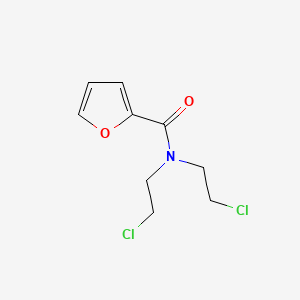
BUT-FUCOXANTHIN, 19/'-(SH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-fucoxanthin, 19/'-(SH)' is a carotenoid that is found in brown seaweed. It has been identified as a potential therapeutic agent for various diseases due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of but-fucoxanthin is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress, which can damage cells and contribute to the development of various diseases. It also inhibits the production of pro-inflammatory cytokines, which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
But-fucoxanthin has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and lipid accumulation in cells. It also has a positive effect on glucose metabolism and insulin sensitivity, which can help in managing diabetes. In addition, it can improve lipid profile and reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using but-fucoxanthin in lab experiments include its availability, low cost, and stability. It can also be easily synthesized from fucoxanthin, which is abundant in brown seaweed. However, its limitations include its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given to the dosage and administration of but-fucoxanthin in lab experiments.
Future Directions
There are several future directions for research on but-fucoxanthin. One area of interest is its potential application in cancer therapy. In vitro and in vivo studies have shown that it has anticancer properties, but more research is needed to determine its efficacy and safety in humans. Another area of interest is its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties, but more research is needed to determine its mechanism of action and efficacy. Furthermore, more research is needed to determine the optimal dosage and administration of but-fucoxanthin for various diseases.
Conclusion:
In conclusion, but-fucoxanthin, 19/'-(SH)' is a promising therapeutic agent for various diseases due to its antioxidant and anti-inflammatory properties. Its synthesis method has been validated, and its scientific research application has been extensively studied. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans and its optimal dosage and administration for various diseases.
Synthesis Methods
But-fucoxanthin can be synthesized from fucoxanthin, which is extracted from brown seaweed. The synthesis method involves the addition of a thiol group to the C-19 position of fucoxanthin, resulting in the formation of but-fucoxanthin, 19/'-(SH)'. This method has been validated through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
But-fucoxanthin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. In vitro and in vivo studies have demonstrated its antioxidant and anti-inflammatory properties, which can help in preventing and treating these diseases.
properties
CAS RN |
111234-30-1 |
|---|---|
Product Name |
BUT-FUCOXANTHIN, 19/'-(SH) |
Molecular Formula |
C15H20N2O |
Molecular Weight |
0 |
synonyms |
BUT-FUCOXANTHIN, 19/'-(SH) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



